molecular formula C10H22N2O2 B580287 Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate CAS No. 1423037-42-6

Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate

Cat. No. B580287
M. Wt: 202.298
InChI Key: BRAZSBOXGKUENM-IUCAKERBSA-N
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Description

Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate, also known as Boc-β-aminoisobutyric acid methyl ester, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a derivative of β-aminoisobutyric acid and is commonly used as a building block in the synthesis of peptides and other organic compounds. In

Scientific Research Applications

Physico-Chemical Properties and Beta-Adrenolytic Activity The study of physico-chemical properties of beta-adrenolytics, which are structurally akin to the mentioned compound, focuses on understanding the relationship between a compound's structure and its biological activity. This research is pivotal in drug design, especially for compounds with potential ultra-short beta-adrenolytic activity, helping to elucidate how structural variations influence pharmacological profiles (Stankovicová et al., 2014).

Mechanochemical Synthesis for Eco-Friendliness The mechanochemical synthesis using 1,1′-Carbonyldiimidazole (CDI) represents an eco-friendly approach to preparing carbamates, including N-methyl-O-benzyl carbamate. This method is notable for enhancing reactivity under mild conditions without the need for activation, offering a sustainable synthesis route for carbamates and demonstrating the potential for greener chemical processes (Lanzillotto et al., 2015).

Selective Reactivity in Synthetic Chemistry Research into the selective deblocking of propargyl carbonates in the presence of propargyl carbamates showcases the nuanced reactivity of these functional groups, enabling orthogonal protection strategies for hydroxyl and amino functionalities. This specificity in reactivity underlines the importance of protective group strategies in complex organic syntheses, especially for multifunctional molecules (Ramesh et al., 2005).

properties

IUPAC Name

benzyl N-[(2S,3S)-1-(3-methoxypropylamino)-3-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-4-14(2)16(17(21)19-11-8-12-23-3)20-18(22)24-13-15-9-6-5-7-10-15/h5-7,9-10,14,16H,4,8,11-13H2,1-3H3,(H,19,21)(H,20,22)/t14-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGUHLDCOBIDKV-HOCLYGCPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501111243
Record name Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1S,2S)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutylcarbamate

CAS RN

1423037-42-6
Record name Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423037-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(1R,2R)-1-[[(3-methoxypropyl)amino]carbonyl]-2-methylbutyl]-, phenylmethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501111243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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